molecular formula C10H19ClO B14365384 4-Tert-butyl-2-chlorocyclohexan-1-ol CAS No. 91138-90-8

4-Tert-butyl-2-chlorocyclohexan-1-ol

Cat. No.: B14365384
CAS No.: 91138-90-8
M. Wt: 190.71 g/mol
InChI Key: CPTQPCYYWOOTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2-chlorocyclohexan-1-ol is an organic compound with the molecular formula C10H19ClO It is a derivative of cyclohexanol, where a tert-butyl group and a chlorine atom are substituted at the 4th and 2nd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-chlorocyclohexan-1-ol typically involves the chlorination of 4-tert-butylcyclohexanol. One common method is the reaction of 4-tert-butylcyclohexanol with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-chlorocyclohexan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction Reactions: The compound can be reduced to form 4-tert-butylcyclohexanol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 4-tert-butylcyclohexanol or other substituted derivatives.

    Oxidation: Formation of 4-tert-butylcyclohexanone.

    Reduction: Formation of 4-tert-butylcyclohexanol.

Scientific Research Applications

4-Tert-butyl-2-chlorocyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-chlorocyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanol: Similar structure but lacks the chlorine atom.

    4-tert-Butylcyclohexanone: Similar structure but has a ketone group instead of a hydroxyl group.

    4-tert-Butylcyclohexyl acetate: Similar structure but has an acetate group instead of a hydroxyl group.

Uniqueness

4-Tert-butyl-2-chlorocyclohexan-1-ol is unique due to the presence of both a tert-butyl group and a chlorine atom on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

91138-90-8

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

4-tert-butyl-2-chlorocyclohexan-1-ol

InChI

InChI=1S/C10H19ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-9,12H,4-6H2,1-3H3

InChI Key

CPTQPCYYWOOTCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(C(C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.